Cas no 2649061-24-3 (1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene)

1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene
- 2649061-24-3
- EN300-1758964
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- Inchi: 1S/C11H11F2NO/c1-7-4-8(12)10(9(13)5-7)11(2,3)14-6-15/h4-5H,1-3H3
- InChI Key: WWMFJGRYICAJNJ-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C=C(C=1C(C)(C)N=C=O)F
Computed Properties
- Exact Mass: 211.08087030g/mol
- Monoisotopic Mass: 211.08087030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 29.4Ų
1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1758964-0.05g |
1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene |
2649061-24-3 | 0.05g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1758964-2.5g |
1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene |
2649061-24-3 | 2.5g |
$2464.0 | 2023-09-20 | ||
Enamine | EN300-1758964-1.0g |
1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene |
2649061-24-3 | 1g |
$1256.0 | 2023-06-03 | ||
Enamine | EN300-1758964-0.1g |
1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene |
2649061-24-3 | 0.1g |
$1106.0 | 2023-09-20 | ||
Enamine | EN300-1758964-5g |
1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene |
2649061-24-3 | 5g |
$3645.0 | 2023-09-20 | ||
Enamine | EN300-1758964-10g |
1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene |
2649061-24-3 | 10g |
$5405.0 | 2023-09-20 | ||
Enamine | EN300-1758964-1g |
1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene |
2649061-24-3 | 1g |
$1256.0 | 2023-09-20 | ||
Enamine | EN300-1758964-0.5g |
1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene |
2649061-24-3 | 0.5g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1758964-10.0g |
1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene |
2649061-24-3 | 10g |
$5405.0 | 2023-06-03 | ||
Enamine | EN300-1758964-5.0g |
1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene |
2649061-24-3 | 5g |
$3645.0 | 2023-06-03 |
1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene Related Literature
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1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
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Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
Additional information on 1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene
1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene (CAS No. 2649061-24-3): An Overview
1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene (CAS No. 2649061-24-3) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which includes difluoro and isocyanate functional groups, as well as a methyl substituent. These features contribute to its reactivity and potential utility in various chemical reactions and biological processes.
The molecular formula of 1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene is C11H11F2N2O, and its molecular weight is approximately 219.21 g/mol. The compound's structure consists of a benzene ring with two fluorine atoms at the 1 and 3 positions, an isocyanate group attached to a tert-butyl moiety at the 2 position, and a methyl group at the 5 position. This arrangement provides a balance of electron-withdrawing and electron-donating properties, making it an interesting candidate for further research and application.
In recent studies, 1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene has shown promise in the development of new materials and pharmaceuticals. Its isocyanate functionality makes it a valuable precursor for the synthesis of polyurethanes, which are widely used in coatings, adhesives, and foams due to their excellent mechanical properties and chemical resistance. Additionally, the presence of fluorine atoms can enhance the stability and bioavailability of compounds, making them attractive for drug design.
The synthesis of 1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the reaction of 1,3-difluoro-5-methylbenzene with tert-butyl isocyanate under appropriate conditions. The resulting product can then be further modified or incorporated into more complex molecular frameworks.
In the context of pharmaceutical research, 1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene has been explored as a potential lead compound for drug discovery. Its unique structure allows for the modulation of biological activity through functional group modifications. For example, recent studies have investigated its potential as an inhibitor of specific enzymes involved in disease pathways. The ability to fine-tune the compound's properties through synthetic modifications opens up new avenues for developing targeted therapies.
Beyond its direct applications in materials science and drug discovery, 1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene also serves as a valuable intermediate in the synthesis of other important compounds. Its reactivity with various nucleophiles can lead to the formation of diverse derivatives with different functionalities. This versatility makes it an essential building block in organic synthesis laboratories.
The environmental impact of 1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene is another area of ongoing research. While its specific environmental fate and effects are still being studied, preliminary data suggest that proper handling and disposal practices can minimize any potential risks associated with its use. Researchers are also exploring greener synthetic methods to reduce the environmental footprint of its production.
In conclusion, 1,3-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene (CAS No. 2649061-24-3) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique molecular structure and reactivity make it an attractive candidate for further research and development in fields such as materials science, pharmaceuticals, and organic synthesis. As new studies continue to uncover its properties and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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